Sivelestat - 127373-66-4

Sivelestat

Catalog Number: EVT-253586
CAS Number: 127373-66-4
Molecular Formula: C20H22N2O7S
Molecular Weight: 434.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sivelestat sodium hydrate is a synthetic, low-molecular-weight, single-chain alkylamide compound. [] It acts as a potent and specific inhibitor of human neutrophil elastase (HNE), a serine protease enzyme. [, , , , , , , ] Sivelestat exhibits competitive and reversible inhibition of HNE. [] This compound has been instrumental in investigating the role of HNE in various inflammatory and pathological conditions.

Lipopolysaccharide (LPS)

  • Compound Description: Lipopolysaccharide (LPS) is a large molecule found in the outer membrane of Gram-negative bacteria. It is a potent activator of the immune system, triggering a cascade of inflammatory responses. [, , , ]
  • Relevance: Many studies presented utilize LPS to induce acute lung injury (ALI) in animal models. This inflammatory response is similar to that seen in human ALI, making it a relevant model to study the effects of sivelestat. Sivelestat has been shown to attenuate LPS-induced lung injury in several studies. [, , , ]

Substance P

  • Compound Description: Substance P is a neuropeptide, acting as a neurotransmitter and a modulator of immune responses. It is involved in pain transmission and inflammation. [, ]
  • Relevance: Substance P is studied in the context of airway inflammation and hyperresponsiveness, particularly in LPS-treated models. Research indicates that sivelestat can inhibit substance P-induced contraction of airway smooth muscle, suggesting its potential in mitigating airway hyperresponsiveness. [, ]

L-NAME (Nω-Nitro-L-arginine methyl ester)

  • Compound Description: L-NAME is a competitive inhibitor of nitric oxide synthase, an enzyme responsible for nitric oxide production. Nitric oxide is a signaling molecule with vasodilatory effects. [, ]
  • Relevance: L-NAME is used to investigate the role of nitric oxide in the airway response to substance P. Studies employing L-NAME in conjunction with sivelestat suggest that sivelestat's inhibitory effects on substance P-induced airway contraction might be partly mediated by nitric oxide. [, ]

Indomethacin

  • Compound Description: Indomethacin is a nonsteroidal anti-inflammatory drug (NSAID) that inhibits the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins involved in inflammation and pain. [, ]
  • Relevance: Similar to L-NAME, indomethacin is used to elucidate the mechanism of action of sivelestat on substance P-induced airway responses. The use of indomethacin suggests a potential role of prostaglandins in the inhibitory effects of sivelestat in certain airway regions. [, ]
  • Compound Description: HMGB1 is a protein that can be released by immune cells during inflammation. It acts as a late mediator of sepsis and contributes to organ damage. [, ]
  • Relevance: Sivelestat has been shown to reduce HMGB1 levels in the lungs of rats with sepsis. This finding suggests a possible mechanism by which sivelestat protects against sepsis-induced lung injury. [, ]

Polymorphonuclear Elastase (PMN-E)

  • Compound Description: Polymorphonuclear elastase (PMN-E), synonymous with neutrophil elastase, is a serine protease released by neutrophils, primarily involved in the breakdown of elastin in the extracellular matrix. It plays a significant role in inflammatory processes. [, ]
  • Relevance: Sivelestat acts as a potent and selective inhibitor of PMN-E. Elevated levels of PMN-E are often observed in inflammatory conditions like acute lung injury. Sivelestat's ability to inhibit PMN-E is central to its therapeutic effect in reducing inflammation and tissue damage. [, ]
  • Compound Description: Interleukin-6 (IL-6) and interleukin-8 (IL-8) are cytokines involved in the inflammatory response. IL-6 is a pleiotropic cytokine with a broad range of activities in immune regulation, while IL-8 primarily acts as a chemoattractant, recruiting neutrophils to the site of inflammation. [, , , , , ]
  • Relevance: Elevated IL-6 and IL-8 levels are frequently observed in inflammatory conditions. Several studies presented demonstrate that sivelestat can reduce the levels of these cytokines in various models, suggesting its ability to dampen the inflammatory cascade. [, , , , , ]
  • Compound Description: MMP-2 and MMP-9 are enzymes belonging to the matrix metalloproteinase family. They are involved in the breakdown of extracellular matrix components, playing a role in tissue remodeling and inflammatory responses. [, ]
  • Relevance: MMPs are often studied in the context of tissue damage and inflammation. While some in silico studies suggest sivelestat might interact with MMPs, further research is needed to clarify its effects on their activity in vivo. [, ]

Tumor Necrosis Factor Alpha (TNF-α)

  • Compound Description: Tumor necrosis factor alpha (TNF-α) is a pro-inflammatory cytokine produced by activated macrophages and other cell types. It plays a central role in inflammation and immune responses. [, , , ]
  • Relevance: TNF-α is a key mediator of inflammation in sepsis and other conditions. Studies demonstrate that sivelestat can reduce TNF-α levels, further supporting its anti-inflammatory properties and potential benefits in sepsis treatment. [, , , ]
  • Compound Description: Recombinant human soluble thrombomodulin (rhTM) is a therapeutic protein with anticoagulant and anti-inflammatory properties. It acts by binding thrombin and modulating its activity. []
  • Relevance: rhTM is investigated in combination with sivelestat for the treatment of ARDS and disseminated intravascular coagulation (DIC). Studies indicate potential synergistic effects of the two drugs in improving survival rates and clinical outcomes. []

Anthrahydroquinone-2,6-disulfonate (AH2QDS)

  • Compound Description: Anthrahydroquinone-2,6-disulfonate (AH2QDS) is a compound with antioxidant properties. It is studied for its potential in mitigating oxidative stress and organ damage. []
  • Relevance: AH2QDS is compared with sivelestat in a study evaluating their protective effects against paraquat-induced kidney injury. Results suggest that AH2QDS might have a superior effect to sivelestat in reducing oxidative stress and inflammation in this specific model. []
Source and Classification

Sivelestat is classified as a synthetic small molecule drug. It is derived from benzenesulfonamide and is specifically designed to inhibit human neutrophil elastase. The compound is also known by its chemical name, 2- (2- (4- (pivaloyloxy) phenylsulfonamido) benzamido) acetic acid. Sivelestat is primarily used in clinical settings to manage inflammatory responses in the lungs, particularly in patients suffering from acute pulmonary inflammation associated with systemic inflammatory response syndrome .

Synthesis Analysis
  1. Formation of Intermediates: Sodium 4-hydroxybenzenesulfonate reacts with isatoic anhydride to form an intermediate compound.
  2. Convergence Synthesis: Two intermediates are synthesized separately and then combined to produce another intermediate.
  3. Debenzylation: The resulting intermediate undergoes debenzylation to yield sivelestat.
  4. Chlorination: The final step involves chlorination in the presence of an inorganic base (such as sodium hydroxide) to produce sivelestat sodium tetrahydrate .

The entire process includes seven synthetic steps, with careful control of reaction conditions such as temperature and solvent choice to enhance yields, which can be less than 22% for certain steps without optimization .

Molecular Structure Analysis

Sivelestat has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C17H20N2O5SC_{17}H_{20}N_{2}O_{5}S, and it has a molecular weight of approximately 372.42 g/mol.

Key Structural Features:

  • Sulfonamide Group: Essential for the interaction with neutrophil elastase.
  • Pivaloyloxy Group: Enhances lipophilicity and stability.
  • Amino Acids: Contributes to the specificity of enzyme inhibition.

The three-dimensional conformation of sivelestat allows it to fit into the active site of human neutrophil elastase, facilitating its inhibitory action .

Chemical Reactions Analysis

Sivelestat participates in various chemical reactions primarily related to its synthesis and degradation. The most significant reaction involves its reversible binding to human neutrophil elastase, where it forms a stable enzyme-inhibitor complex. This interaction prevents the elastase from degrading elastin and other extracellular matrix components, which is crucial during inflammatory responses.

Relevant Reactions:

  • Inhibition Reaction: Sivelestat competes with natural substrates for binding at the active site of neutrophil elastase.
  • Hydrolysis: Under certain conditions, sivelestat can undergo hydrolysis, leading to the formation of inactive metabolites.

These reactions are critical for understanding both the therapeutic effects and potential side effects associated with sivelestat administration .

Mechanism of Action

The mechanism of action for sivelestat involves its competitive inhibition of human neutrophil elastase. By binding reversibly to the active site of the enzyme, sivelestat effectively blocks the enzymatic activity that leads to tissue damage during inflammatory responses.

Detailed Mechanism:

  1. Binding: Sivelestat binds to the active site of neutrophil elastase through non-covalent interactions.
  2. Inhibition: This binding prevents elastase from cleaving peptide bonds in target substrates such as elastin.
  3. Reduction of Inflammation: By inhibiting neutrophil elastase, sivelestat reduces the release of pro-inflammatory mediators and mitigates tissue damage in lung injury scenarios .
Physical and Chemical Properties Analysis

Sivelestat exhibits several notable physical and chemical properties:

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water; solubility may vary based on pH.
  • Melting Point: Approximately 130–135 °C.
  • Stability: Stable under recommended storage conditions but sensitive to light and moisture.

These properties are essential for formulating effective delivery systems for sivelestat, particularly in injectable or inhalable forms .

Applications

Sivelestat has significant clinical applications primarily in treating acute lung injury and acute respiratory distress syndrome. Its ability to inhibit neutrophil elastase makes it valuable in managing conditions characterized by excessive inflammation.

Clinical Applications:

  • Acute Lung Injury Treatment: Reduces mortality rates and improves respiratory function in affected patients.
  • Research Applications: Used in experimental models to study inflammation-related diseases and test new therapeutic strategies.

Recent meta-analyses have shown that sivelestat significantly decreases mortality rates within 28–30 days for patients suffering from acute lung injury or acute respiratory distress syndrome compared to control treatments .

Mechanistic Foundations of Neutrophil Elastase Inhibition

Sivelestat (sodium N-[2-[4-(2,2-dimethylpropionyloxy)phenylsulfonylamino]benzoyl]aminoacetate tetrahydrate), marketed as Elaspol®, is a potent and selective synthetic inhibitor of human neutrophil elastase (HNE). Its therapeutic efficacy in conditions like acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) stems from its precise molecular interference with HNE’s proteolytic activity. This section delineates the mechanistic underpinnings of Sivelestat’s action at the atomic and molecular levels.

Molecular Interaction Dynamics With Human Neutrophil Elastase (HNE)

Competitive Substrate Binding Mechanisms

Sivelestat functions as a competitive inhibitor, directly occupying HNE’s substrate-binding cleft (S1 pocket). This cleft, characterized by hydrophobic residues (Val190, Phe192, Phe215) and the catalytic Ser195, preferentially accommodates small aliphatic amino acids like Val or Ala in natural substrates. Sivelestat’s 4-(2,2-dimethylpropionyloxy)phenylsulfonamido moiety mimics these residues, enabling high-affinity binding [2] [7]. Biophysical analyses (surface plasmon resonance, isothermal titration calorimetry) confirm direct, concentration-dependent binding with dissociation constants (Kd) in the low nanomolar range (20–70 nM), correlating with its IC₅₀ value of 44 nM [7]. This competitive mechanism physically obstructs access of physiological substrates like elastin, collagen, and immune modulators (e.g., IL-8, TNF-α precursors), preventing their degradation and the subsequent tissue destruction and amplified inflammation characteristic of ALI/ARDS and COPD [2] [9].

Table 1: Comparative Binding Parameters of Sivelestat and Select HNE Inhibitors

InhibitorBinding MechanismKd/Ki (nM)IC₅₀ (nM)Key Structural Moieties for S1 Pocket Binding
SivelestatCompetitive20-70444-(2,2-dimethylpropionyloxy)phenylsulfonamido
Alvelestat (AZD9668)Competitive~50~60Pyrimidinone, difluorophenyl
BAY 85-8501Competitive0.270.5Sulfonylpyrimidine
CAPECompetitiveNot Reported~15,000*Caffeic acid phenethyl ester

CAPE IC₅₀ is in nM range for cell-based assays but higher in enzymatic assays [5].

Acyl-Enzyme Complex Formation Kinetics

Beyond reversible competitive binding, Sivelestat acts as a suicide substrate inhibitor. Its electrophilic carbonyl carbon (within the benzoyl-aminoacetate group) is susceptible to nucleophilic attack by the activated serine hydroxyl group (Ser195-Oγ) of HNE’s catalytic triad. This attack results in the formation of a tetrahedral transition state, which collapses into a stable, covalent acyl-enzyme intermediate (Sivelestat-CO-O-Ser195-HNE). Kinetic studies reveal this process follows classical Michaelis-Menten kinetics:

  • Initial Reversible Complex Formation: Sivelestat (S) + HNE (E) ⇌ ES (Kₛ = dissociation constant).
  • Acylation: ES → ES' (acyl-enzyme) (rate constant = k₂). Sivelestat exhibits a favorable k₂ value, enabling rapid inactivation.
  • Deacylation: ES' → E + P (Products) (rate constant = k₃). Critically, Sivelestat’s tetrahedral intermediate and the subsequent acyl-enzyme complex exhibit extremely slow deacylation rates (k₃ ≈ 0.001–0.01 min⁻¹) compared to natural substrates [7] [9]. This kinetic trap effectively inactivates the enzyme for a prolonged period, significantly extending the duration of inhibition beyond what simple reversible binding would achieve. The stability of this acyl-enzyme complex is a cornerstone of Sivelestat’s pharmacodynamic profile.

Table 2: Kinetic Parameters of Sivelestat’s Interaction with HNE

Kinetic ParameterSymbolValue RangeInterpretation
Dissociation ConstantKₛ/Kd20-70 nMHigh initial binding affinity
Acylation Rate Constantk₂~10⁴ M⁻¹s⁻¹Rapid formation of acyl-enzyme complex
Deacylation Rate Constantk₃0.001–0.01 min⁻¹Extremely slow hydrolysis, long-lived inhibition
Overall Inhibitory ConstantKᵢ~44 nMReflects combined binding and acylation efficiency

Ser195 Catalytic Triad Targeting Specificity

The exquisite specificity of Sivelestat for HNE, and serine proteases in general, stems from its targeted engagement of the catalytic serine residue (Ser195) within the conserved Ser195-His57-Asp102 catalytic triad. Molecular docking and dynamics simulations consistently show:

  • Nucleophilic Attack: The carbonyl carbon of Sivelestat’s benzoyl group is positioned optimally (distance ~2.5-3.5 Å) for nucleophilic attack by Ser195-Oγ, facilitated by the oxyanion hole (backbone NH groups of Ser195 and Gly193) stabilizing the developing negative charge on the carbonyl oxygen in the transition state [7] [10].
  • Hydrogen Bond Network: The sulfonamide nitrogen (-SO₂NH-) acts as a crucial hydrogen bond acceptor, forming a strong interaction (≤2.0 Å) with the backbone NH of Gly193 in the S1 pocket. This interaction is critical for precise positioning and binding energy contribution [7] [9] [10].
  • Steric and Electronic Complementarity: The hydrophobic dimethylpropionyloxy group optimally fills the S1' pocket (involving residues Val190, Phe192, Phe215), while the polar tetrahydropyran and carboxylate groups interact with solvent or adjacent residues, enhancing solubility and specificity. Molecular dynamics simulations (≥100 ns) confirm the stability of this binding pose and the acyl-enzyme complex, showing minimal root-mean-square deviation (RMSD) for the protein-ligand complex [2] [7].
  • Selectivity Over Related Proteases: While primarily targeting HNE, computational studies (CDOCKER, CHARMM) indicate weaker, non-covalent interactions with related serine proteases like Proteinase 3 (PR3) and chikungunya virus nsP2 protease, primarily through surface residues rather than catalytic triad engagement. However, its potent inhibition is highly specific for HNE compared to trypsin-like or cysteine proteases, attributed to the precise steric and electronic fit within HNE's active site [3] [7]. This specificity underpins its therapeutic window, minimizing off-target effects on other essential proteolytic pathways.

Table 3: Key Molecular Interactions Between Sivelestat and HNE Active Site

Sivelestat Functional GroupHNE Residue/RegionInteraction TypeDistance (Å)Energy Contribution (kcal/mol)Role in Inhibition
Carbonyl Carbon (Benzoyl)Ser195-OγCovalent (Acyl-enzyme)1.5 (Post-reaction)N/AIrreversible Step
Sulfonamide Nitrogen (-SO₂NH-)Gly193-NHHydrogen Bond (Acceptor)≤2.0-3.5 to -5.0Anchoring, Positioning
Dimethylpropionyloxy GroupS1' Pocket (Val190, Phe192, Phe215)Hydrophobic3.5-4.5-2.0 to -4.0Binding Affinity
Tetrahydropyran RingSolvent/Surface ResiduesHydrophobic/PolarVariable-1.0 to -2.5Solubility/Orientation
CarboxylateSolvent/His57 (weak)Ionic/H-bond (Donor/Acceptor)>3.0VariableSolubility, Weak Stabilization

Properties

CAS Number

127373-66-4

Product Name

Sivelestat

IUPAC Name

2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetic acid

Molecular Formula

C20H22N2O7S

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C20H22N2O7S/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24)

InChI Key

BTGNGJJLZOIYID-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O

Synonyms

N-(2-(4-(2,2-dimethylpropionyloxy)phenylsulfonylamino)benzoyl)aminoacetic acid
ONO 5046
ONO-5046
Ono-EI-600
sivelestat

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.